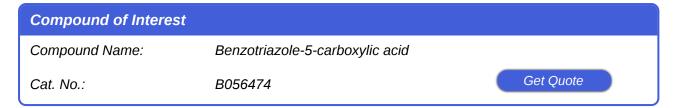


Application Notes and Protocols: Benzotriazole-5-carboxylic Acid in Transition Metal Complexes

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Benzotriazole-5-carboxylic acid** (Btc-5-COOH) as a versatile ligand in the synthesis and application of transition metal complexes. These materials, including Metal-Organic Frameworks (MOFs), coordination polymers, and metallogels, exhibit significant potential in catalysis, chemical sensing, and drug development.

Overview of Benzotriazole-5-carboxylic Acid as a Ligand

Benzotriazole-5-carboxylic acid is a bifunctional organic ligand featuring both a triazole ring and a carboxylic acid group. This unique structure allows for versatile coordination with a wide range of transition metal ions, including Cu(II), Zn(II), Co(II), and Mn(II). The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can all participate in forming coordination bonds, leading to the formation of diverse and structurally complex materials.[1] The rigidity of the benzotriazole core, combined with the flexible coordination modes of the carboxylate group, contributes to the formation of stable frameworks with potential porosity.[1]

Applications of Btc-5-COOH Transition Metal Complexes



The unique properties of Btc-5-COOH-based metal complexes have led to their exploration in several advanced applications:

- Chemical Sensing: The inherent fluorescence of some Btc-5-COOH metal complexes can be
 quenched in the presence of specific analytes, such as nitroaromatic compounds, making
 them promising candidates for highly sensitive and selective chemical sensors.
- Drug Development: The benzotriazole scaffold is a recognized privileged structure in medicinal chemistry.[1] Derivatives of Btc-5-COOH have been identified as selective agonists for the G-protein-coupled receptor GPR109B, which is involved in the regulation of lipolysis, presenting opportunities for the development of new therapeutics for metabolic disorders.
- Catalysis and Adsorption: The porous nature of MOFs derived from Btc-5-COOH allows for their use as catalysts or adsorbents. A Cu(II)-metallogel, for instance, has demonstrated high efficiency in the removal of organic dyes from aqueous solutions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative transition metal complexes of **Benzotriazole-5-carboxylic acid**.

Table 1: Structural and Adsorption Properties of Btc-5-COOH Metal Complexes

Complex	Metal Ion	BET Surface Area (m²/g)	Pore Volume (cm³/g)	Adsorption Capacity	Reference
Cu(II)- Xerogel	Cu(II)	Not Reported	Not Reported	666.4 mg/g (Congo Red)	[2]
[Mn(taba)2·4 H2O]	Mn(II)	Not Applicable	Not Applicable	Not Applicable	[3]
[Zn(Btca) (Phen)]n	Zn(II)	Not Reported	Not Reported	Not Applicable	[4]

Note: "taba" refers to 4-(1H-1,2,4-triazol-1-yl) benzoic acid, a related ligand.



Table 2: Crystallographic Data for Btc-5-COOH Metal Complexes

Complex	Metal Ion	Selected Bond Lengths (Å)	Selected Bond Angles (°)	Coordinatio n Geometry	Reference
[Cu(C ₈ H ₆ N ₃ O 2) ₂ (C ₂ H NO) ₂]	Cu(II)	Cu-O: 2.029, 2.492; Cu-N: 1.980	O-Cu-N: varied	Distorted Octahedral	[5]
[Mn(taba)2·4 H2O]	Mn(II)	Mn-O: 2.169, 2.223; Mn-N: 2.249	O-Mn-O: ~180; N-Mn- N: ~180	Octahedral	[3]

Experimental Protocols Synthesis of Benzotriazole-5-carboxylic acid (Btc-5-COOH)

This protocol describes a common method for the synthesis of the ligand itself.

Materials:

- 3,4-Diaminobenzoic acid
- Sodium nitrite (NaNO₂)
- Glacial acetic acid
- Deionized water

Procedure:

- Prepare a suspension of 3,4-diaminobenzoic acid in glacial acetic acid and stir magnetically.
- Prepare a solution of sodium nitrite in deionized water.



- Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in one portion while stirring. An exothermic reaction will occur, causing a slight increase in temperature.
- Continue stirring until the reaction mixture cools to room temperature (approximately 30 minutes).
- Collect the product by filtering the reaction mixture and washing with cold water.
- · Dry the product under vacuum.

Hydrothermal Synthesis of a Zn(II)-Btc-5-COOH MOF

This protocol provides a general procedure for the hydrothermal synthesis of a crystalline Zn(II)-based MOF.

Materials:

- Benzotriazole-5-carboxylic acid (H2btca)
- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- N,N-Dimethylformamide (DMF)
- Deionized water
- 1,10-Phenanthroline (Phen) (as an ancillary ligand)

Procedure:

- In a Teflon-lined stainless steel autoclave, dissolve Benzotriazole-5-carboxylic acid and 1,10-phenanthroline in DMF.
- In a separate vial, dissolve zinc nitrate hexahydrate in deionized water.
- Add the zinc nitrate solution to the ligand solution in the autoclave.
- Seal the autoclave and heat it in an oven at a constant temperature (typically between 100-150 °C) for 24-72 hours.



- After the reaction, allow the autoclave to cool slowly to room temperature.
- Collect the resulting crystals by filtration, wash with DMF and then with a low-boiling point solvent like ethanol or methanol.
- Dry the product under vacuum.

Solvothermal Synthesis of a Cu(II)-Metallogel

This protocol details the synthesis of a copper-based metallogel with potential for dye adsorption.[2]

Materials:

- Benzotriazole-5-carboxylic acid (H2btca)
- Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
- N,N-Dimethylformamide (DMF)
- Acetonitrile

Procedure:

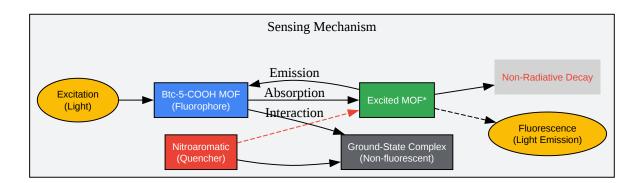
- Dissolve 0.0163 g (0.1 mmol) of Benzotriazole-5-carboxylic acid in 2 mL of DMF in a 15 mL glass vial.[2]
- In a separate vial, dissolve 0.0241 g (0.1 mmol) of copper(II) nitrate trihydrate in 2 mL of acetonitrile.[2]
- Combine the two solutions in one of the vials.[2]
- Seal the vial and place it in an oven at 60 °C for 24 hours.[2]
- After 24 hours, remove the vial and allow it to cool to room temperature. A dark green metallogel should have formed.[2]
- To obtain the xerogel for applications like adsorption, heat the metallogel at 60 °C for another
 24 hours to remove the solvent.[2]



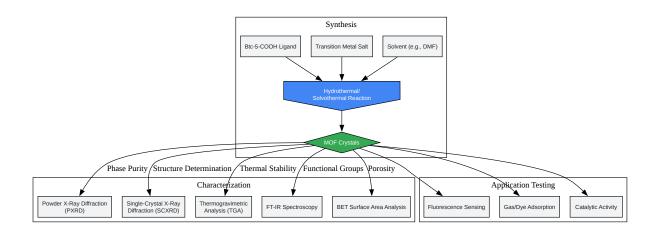
Visualizations of Mechanisms and Workflows GPR109B Signaling Pathway

Derivatives of **Benzotriazole-5-carboxylic acid** have been shown to act as agonists for the G-protein-coupled receptor GPR109B.[3][6][7] Activation of GPR109B, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase.[6][7] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby inhibiting lipolysis.[6][7]









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